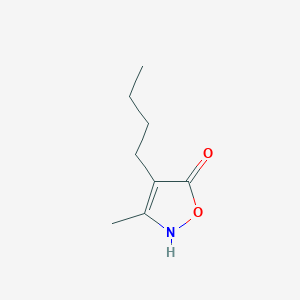

4-Butyl-3-methylisoxazol-5(2H)-one

説明

Structure

3D Structure

特性

IUPAC Name |

4-butyl-3-methyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-5-7-6(2)9-11-8(7)10/h9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLGHUMFHAXKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(NOC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Butyl 3 Methylisoxazol 5 2h One and Analogues

Multicomponent Reaction (MCR) Strategies for Isoxazolones

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. orientjchem.orgnih.gov This approach is particularly valuable for generating libraries of structurally diverse molecules, such as isoxazolone derivatives, in an efficient manner. orientjchem.orgscielo.br The inherent advantages of MCRs include simplified procedures, reduced waste generation, and conservation of time and energy. arkat-usa.org

One-Pot Synthesis Approaches

The one-pot, three-component synthesis is the most prevalent and efficient method for preparing 4-substituted-3-methylisoxazol-5(4H)-ones. orientjchem.orgresearchgate.nettandfonline.com This approach typically involves the condensation reaction of a β-ketoester (like ethyl acetoacetate (B1235776) or in the case of the title compound, ethyl 3-oxoheptanoate), hydroxylamine (B1172632) hydrochloride, and an appropriate aldehyde. orientjchem.orgresearchgate.net The reaction proceeds through a series of steps, including the formation of an oxime intermediate and subsequent cyclization and condensation, to yield the desired isoxazolone derivative. mdpi.compreprints.org The use of water as a solvent is often favored, aligning with the principles of green chemistry by providing an environmentally benign reaction medium. orientjchem.orgresearchgate.netresearchgate.net These one-pot procedures offer several benefits, such as high yields, mild reaction conditions, and straightforward work-up, often involving simple filtration to isolate the product. orientjchem.orgresearchgate.net

The general scheme for the one-pot synthesis of 3,4-disubstituted isoxazol-5(4H)-ones involves reacting a β-keto ester, hydroxylamine hydrochloride, and an aldehyde in the presence of a catalyst. mdpi.comresearchgate.net This method has been successfully applied to a wide range of substrates, yielding structurally diverse isoxazolone derivatives. mdpi.compreprints.org

Reactant Precursors and Their Configurational Influence

The primary precursors for the synthesis of 4-butyl-3-methylisoxazol-5(2H)-one and its analogues through MCRs are a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. orientjchem.orgresearchgate.net For the specific synthesis of this compound, the key precursors would be ethyl 3-oxoheptanoate (to provide the butyl group at the 4-position), ethyl acetoacetate (to provide the methyl group at the 3-position), and an aldehyde, along with hydroxylamine hydrochloride.

The general reaction mechanism is believed to proceed through two primary pathways, influenced by the reaction conditions and the nature of the catalyst. scielo.br In one pathway, the reaction initiates with the formation of an oxime from the β-ketoester and hydroxylamine hydrochloride. mdpi.compreprints.org This oxime intermediate then undergoes cyclization to form a 3-substituted isoxazol-5(4H)-one. This intermediate can then enolize and subsequently undergo a Knoevenagel condensation with an aldehyde to yield the final 4-substituted product. mdpi.compreprints.org Alternatively, the reaction can be initiated by the Knoevenagel condensation of the β-ketoester with the aldehyde, followed by reaction with hydroxylamine. The specific pathway that predominates can be influenced by the catalyst and reaction conditions employed. scielo.br

The choice of β-ketoester is crucial as it directly determines the substituent at the 3-position of the isoxazolone ring. For instance, ethyl acetoacetate leads to a 3-methyl substituent, while ethyl benzoylacetate results in a 3-phenyl group. tandfonline.com Similarly, the aldehyde reactant dictates the nature of the substituent at the 4-position.

Catalytic Systems in MCRs for Isoxazolone Formation

A variety of catalytic systems have been developed to facilitate the multicomponent synthesis of isoxazolones, enhancing reaction rates and yields. These catalysts can be broadly categorized into organocatalysts, heterogeneous catalysts, and traditional acid/base catalysts.

Organocatalysis has emerged as a powerful and environmentally friendly approach for isoxazolone synthesis. Amine-functionalized cellulose (B213188) (Cell-Pr-NH2) has been successfully employed as a biodegradable and reusable catalyst for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in water at room temperature. mdpi.compreprints.orgresearchgate.netpreprints.org This catalyst promotes the reaction efficiently, leading to high yields of the desired products in short reaction times. mdpi.compreprints.org The catalyst is believed to facilitate both the initial oximation and the subsequent condensation steps. mdpi.compreprints.org Other organocatalysts such as urea, 2-aminopyridine, and 4-(dimethylamino)pyridine (DMAP) have also been reported to be effective. arkat-usa.orgresearchgate.nettandfonline.com

Table 1: Comparison of Organocatalysts in Isoxazolone Synthesis

| Catalyst | Solvent | Temperature (°C) | Key Advantages |

| Amine-functionalized cellulose | Water | Room Temperature | Biodegradable, reusable, high yields, mild conditions. mdpi.compreprints.orgresearchgate.net |

| Urea | Water | 80 | Commercially available, cost-efficient, green solvent. researchgate.net |

| 2-Aminopyridine | Water | 80 | Low-cost, appreciable yields, avoids hazardous solvents. researchgate.net |

| DMAP | Water-Ethanol | 80 | High yields, relatively short reaction times. tandfonline.com |

| Citrazinic Acid | Water | 85 | Low-cost, efficient for structurally complex derivatives. tandfonline.com |

This table is generated based on available research data and is not exhaustive.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. Nano-MgO has been demonstrated as an effective and recoverable catalyst for the one-pot synthesis of isoxazol-5(4H)-ones in an aqueous medium at room temperature. researchgate.netresearchgate.netmiddlebury.edu The use of nano-MgO provides high product yields under mild conditions and aligns with green chemistry principles due to its low cost, minimal waste generation, and recyclability. researchgate.netmiddlebury.edu Other heterogeneous catalysts like ZSM-5 and silica-supported systems have also been utilized, often under solvent-free conditions, further enhancing the environmental credentials of the synthesis. tandfonline.comtandfonline.comorganic-chemistry.org

Table 2: Performance of Heterogeneous Catalysts in Isoxazolone Synthesis

| Catalyst | Solvent/Condition | Temperature (°C) | Key Advantages |

| Nano-MgO | Water | Room Temperature | High yields, mild conditions, recoverable, energy efficient. researchgate.netresearchgate.netmiddlebury.edu |

| ZSM-5 | Solvent-free | 100 | Mild, green, solvent-free, catalyst can be recycled. tandfonline.comtandfonline.com |

| Fe3O4@chitosan–SO3H | Not specified | Not specified | Magnetically recoverable, reusable, good yields. rsc.org |

This table is for illustrative purposes and summarizes findings from various studies.

Both acid and base catalysts have been widely employed in the synthesis of isoxazolones. Citric acid, a natural and biodegradable acid, has been used as an efficient catalyst for the one-pot, three-component synthesis in water, providing high yields under mild conditions. orientjchem.orgarkat-usa.orgresearchgate.net Lemon juice, containing citric acid, has also been explored as a green and affordable acidic medium. arkat-usa.org On the other hand, various bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) and pyridine (B92270) have been used to catalyze the reaction. scielo.brnih.gov Para-Toluene Sulfonic Acid (p-TSA), a strong, solid organic acid, is another effective catalyst for various organic transformations, including those that may be applied to isoxazolone synthesis, often favored for its non-oxidizing nature and ease of handling. manavchem.compreprints.orgspegroup.ru

Table 3: Examples of Acid and Base Catalysts for Isoxazolone Synthesis

| Catalyst | Type | Solvent | Key Features |

| Citric Acid | Acid | Water | Environmentally benign, high yields, mild conditions. orientjchem.orgresearchgate.net |

| p-Toluene Sulfonic Acid | Acid | Toluene (typical) | Strong, non-oxidizing, solid catalyst. manavchem.compreprints.orgspegroup.ru |

| DABCO | Base | Water | Efficient for cascade reactions. nih.gov |

| Pyridine | Base | Not specified | Commonly used base catalyst. scielo.br |

This table provides examples and is not an exhaustive list of all acid and base catalysts used.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as promising alternative reaction media and catalysts in organic synthesis, offering advantages such as low volatility, high thermal stability, and recyclability. scielo.brscielo.br Their application in the synthesis of isoxazol-5(4H)-one derivatives has been shown to be highly effective. In one study, an acidic ionic liquid was utilized as a catalyst in a multicomponent reaction to produce a series of 17 different isoxazol-5(4H)-one derivatives with yields ranging from 20-96%. scielo.brscielo.br This approach highlights the potential of ILs to facilitate complex transformations with operational simplicity. scielo.br

The use of imidazolium-based ionic liquids, in particular, has been noted for providing high yields and selectivities in multicomponent reactions. scielo.br These ILs can function as both the solvent and the catalyst, simplifying the reaction setup and work-up procedures. scielo.br For instance, the synthesis of 1-butyl-3-methylimidazolium bromide ([Bmim]Br) and butylpyridinium bromide has been well-documented, involving the reaction of the corresponding amine with butyl bromide. nih.gov The properties of ionic liquids, such as their non-flammable and non-volatile nature, make them desirable for developing more environmentally benign synthetic processes in line with green chemistry principles. scielo.brscielo.br A parallel array synthesis of isoxazolines has also been successfully carried out using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) as the reaction phase for a three-step sequence, demonstrating the utility of ILs in multistep synthetic routes. nih.gov

Green Chemistry Principles in Isoxazolone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of isoxazolones to minimize environmental impact and enhance sustainability. nih.govresearchgate.net These principles focus on aspects like the use of safer solvents, energy efficiency, and maximizing atom economy.

Solvent Selection and Optimization (e.g., Aqueous Media)

A significant advancement in the green synthesis of isoxazolones has been the replacement of hazardous organic solvents with environmentally benign alternatives, most notably water. nih.govnih.govmdpi.com The synthesis of 3-Methyl-4H-isoxazol-5-one has been achieved at room temperature through a simple stirring method using ethyl acetoacetate and hydroxylamine hydrochloride in an aqueous medium. ajol.info This method, along with others, demonstrates that water can be an effective solvent for the synthesis of isoxazole (B147169) derivatives, often leading to high yields, mild reaction conditions, and easier work-up procedures. nih.govmdpi.com

The unique properties of water, such as its high dielectric constant and ability to form hydrogen bonds, can facilitate various organic reactions. nih.gov Its use reduces the reliance on toxic and volatile organic compounds, making chemical processes safer, more sustainable, and cost-effective. nih.gov Furthermore, multicomponent reactions for synthesizing isoxazol-5-one derivatives have been successfully carried out in aqueous environments, sometimes catalyzed by natural acids like citric acid found in lemon juice, further enhancing the green credentials of the synthesis. arkat-usa.org Gluconic acid aqueous solution has also been employed as a biodegradable and recyclable medium and catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. acgpubs.org

| Catalyst/Medium | Starting Materials | Product | Yield (%) | Conditions | Reference |

| None | 3-(dimethylamino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | 5-arylisoxazole derivatives | High | Water, 50 °C | nih.govmdpi.com |

| g-C3N4·OH nanocomposite | Aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Isoxazol-5-one derivatives | 89-97 | Water, Room Temp | nih.gov |

| Lemon Juice | Aryl aldehydes, ethyl acetoacetate, hydroxylamine | Isoxazolone derivatives | Good to Excellent | Ultrasonic irradiation, 50-60 °C | arkat-usa.org |

| None | Ethyl acetoacetate, hydroxylamine hydrochloride | 3-Methyl-4H-isoxazol-5-one | Not specified | Aqueous medium, Room Temp | ajol.info |

| Gluconic acid aqueous solution | Aromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | 3,4-disubstituted isoxazol-5(4H)-ones | Good | Room Temp | acgpubs.org |

Energy Efficiency (e.g., Microwave Irradiation, Room Temperature Reactions)

Energy efficiency is a cornerstone of green chemistry, and various techniques have been applied to the synthesis of isoxazolones to reduce energy consumption. nih.govresearchgate.net Microwave-assisted synthesis has emerged as a powerful tool, significantly accelerating reaction rates and often improving yields. organic-chemistry.orgabap.co.in For instance, a novel one-pot, three-component synthesis of isoxazoles under microwave irradiation reduced reaction times from several days to just 30 minutes while minimizing the formation of byproducts. organic-chemistry.org The synthesis of isoxazolo[5,4-b]pyridines has also been achieved through a microwave-assisted multicomponent reaction in water, highlighting a green and efficient protocol. nih.gov

In addition to microwave heating, the use of ultrasound has been shown to enhance reaction efficiency. arkat-usa.orgpreprints.org Sonochemical methods can lead to shorter reaction times, reduced energy consumption, and improved yields, aligning with the principles of sustainable chemistry. preprints.org

Furthermore, a significant number of synthetic procedures for isoxazolones have been developed to proceed at room temperature, eliminating the need for heating and thus conserving energy. nih.govajol.inforesearchgate.net The synthesis of Δ4-isoxazoline derivatives has been achieved in excellent yields at room temperature using titanium tetrachloride as a catalyst under solvent-free conditions. researchgate.net Similarly, the use of a g-C3N4·OH nanocomposite catalyst allows for the efficient synthesis of isoxazol-5-one derivatives in water at room temperature. nih.gov

| Energy Source | Key Advantages | Example Reaction | Reference |

| Microwave Irradiation | Reduced reaction time, increased yields, minimized byproducts | One-pot, three-component synthesis of 3,4,5-substituted isoxazoles | organic-chemistry.org |

| Microwave Irradiation | Green protocol, suitable for library synthesis | Synthesis of isoxazolo[5,4-b]pyridines in water | nih.gov |

| Ultrasound Irradiation | Accelerated reaction rates, increased efficiency | Synthesis of isoxazolone derivatives using lemon juice | arkat-usa.org |

| Room Temperature | Energy conservation, mild conditions | TiCl4-catalyzed synthesis of Δ4-isoxazolines | researchgate.net |

| Room Temperature | Environmentally friendly, high yields | g-C3N4·OH nanocomposite-catalyzed synthesis of isoxazol-5-ones | nih.gov |

Atom Economy and Waste Minimization

Atom economy, a concept that emphasizes the maximization of the incorporation of all materials used in the process into the final product, is a fundamental principle of green chemistry. nih.govjocpr.com Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more starting materials in a single step, with most of the atoms being incorporated into the desired product, thus minimizing waste. nih.govmdpi.com The development of MCRs for the synthesis of isoxazol-5-one derivatives is a significant step towards more sustainable chemical production. nih.gov

The generation of gold carbenes through a gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles represents a strategically novel, atom-economic approach. rsc.org This method avoids the production of stoichiometric amounts of waste that are common in other intermolecular approaches. rsc.org

Targeted Synthetic Approaches for Isoxazol-5(2H)-one Derivatives

Beyond general green methodologies, specific and targeted synthetic strategies are crucial for accessing the diverse range of isoxazol-5(2H)-one derivatives.

Annulation and Cyclization Reactions (e.g., [3+2] Annulations)

[3+2] annulation reactions are a powerful tool for the construction of five-membered heterocyclic rings, including the isoxazole core. An efficient method for the synthesis of vinylated isoxazol-5(2H)-one derivatives involves a (tBuO)2Mg promoted [3+2] annulation of δ-acetoxy allenoates with N-benzylhydroxylamine. acs.org This protocol offers a broad substrate scope and high efficiency, yielding up to 87% of the desired products. acs.org The [3+2] cycloaddition of nitrile oxides with alkynyldimethylsilyl ethers is another example of this type of reaction leading to isoxazolylsilanols. nih.gov

Electrophilic cyclization is another key strategy for isoxazole synthesis. researchgate.net For instance, the reaction of 2-alkyn-1-one O-methyl oximes with electrophilic reagents like ICl, I2, Br2, or PhSeBr provides 3,5-disubstituted 4-halo(seleno)isoxazoles in good to excellent yields under mild conditions. researchgate.net Additionally, a one-pot oxidation and cyclization sequence starting from propargylamines, mediated by CuCl, offers a regiospecific and scalable route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org This method is noted for its straightforward approach and high functional group compatibility. organic-chemistry.org

| Reaction Type | Reagents | Product | Key Features | Reference |

| [3+2] Annulation | δ-acetoxy allenoates, N-benzylhydroxylamine | Vinylated isoxazol-5(2H)-one derivatives | (tBuO)2Mg promoted, stereospecific, high efficiency | acs.org |

| [3+2] Cycloaddition | Alkynyldimethylsilyl ethers, nitrile oxides | Isoxazolylsilanols | Forms versatile intermediates | nih.gov |

| Electrophilic Cyclization | 2-alkyn-1-one O-methyl oximes, ICl/I2/Br2/PhSeBr | 3,5-disubstituted 4-halo(seleno)isoxazoles | Mild conditions, good to excellent yields | researchgate.net |

| Oxidation/Cyclization | Propargylamines | 5-substituted and 3,5-disubstituted isoxazoles | One-pot, CuCl-mediated, regiospecific | organic-chemistry.org |

Cascade and Sequential Reaction Sequences (e.g., Ring Closing/Knoevenagel Condensation/Michael Addition)

The construction of the this compound scaffold can be efficiently achieved through multi-component reactions (MCRs) that proceed via a sequential series of reactions in a single pot. A predominant method involves the three-component condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and an appropriate aldehyde—in this case, butyraldehyde. nih.gov

This process unfolds in a distinct sequence:

Isoxazolone Formation: Initially, ethyl acetoacetate reacts with hydroxylamine hydrochloride, typically in a basic or acidic medium, to form the 3-methylisoxazol-5(4H)-one intermediate through condensation and subsequent ring closure.

Knoevenagel Condensation: The active methylene (B1212753) group at the C-4 position of the newly formed isoxazolone ring then undergoes a Knoevenagel condensation with butyraldehyde. This step forms a (Z)-4-butylidene-3-methylisoxazol-5(4H)-one intermediate. This condensation is a critical step for introducing the substituent at the 4-position. nih.govresearchgate.net

Reduction: The final step to obtain this compound involves the selective reduction of the exocyclic carbon-carbon double bond of the butylidene intermediate.

While the direct synthesis of the saturated 4-butyl analogue is accomplished by this sequence, related cascade reactions involving Michael additions have been developed for other isoxazole derivatives. For instance, isoxazole-styrenes can participate in Michael additions, showcasing the versatility of the isoxazolone scaffold in more complex cascade sequences.

Metal-Free Synthetic Pathways

Growing environmental concerns have spurred the development of metal-free synthetic routes for isoxazolone synthesis, providing greener alternatives to conventional methods that may rely on metal catalysts. These pathways often utilize organic catalysts or sustainable media to promote the reaction. nih.govmdpi.com

Several effective metal-free catalysts have been reported for the one-pot synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones, the direct precursors to their saturated alkyl analogues. These catalysts are typically inexpensive, biodegradable, and operate under mild conditions. nih.govresearchgate.net

Key metal-free approaches include:

Organic Acid Catalysis: Natural, weak organic acids such as citric acid and tartaric acid have proven to be effective catalysts for the three-component synthesis in aqueous media. researchgate.net These reactions offer good to excellent yields, simple work-up procedures, and the significant advantage of using water as a green solvent. researchgate.net

Agro-Waste-Based Catalysts: Innovative and sustainable catalysts derived from agro-waste, such as WEOFPA (Waste Extracted Oil from Orange Peels Acid), have been successfully used in glycerol (B35011) for the synthesis of isoxazolone derivatives. nih.gov This method highlights the principles of a circular economy in chemical synthesis.

Photoredox Organocatalysis: Visible-light-mediated reactions using photoredox organocatalysts like Rose Bengal can drive the oxidative coupling of precursors, offering a metal-free approach for constructing heterocyclic systems. mdpi.com

The table below summarizes the performance of various metal-free catalysts in the synthesis of related 4-arylmethylene-3-methylisoxazol-5(4H)-one compounds.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Citric Acid | Water | Room Temp. | 5-24 h | 70-90 |

| Tartaric Acid | Water | Room Temp. | 60-120 min | 78-88 |

| WEOFPA/Glycerol | Glycerol | 60 | 15-30 min | 86-92 |

This table is interactive. Users can sort columns by clicking on the headers.

These metal-free strategies represent a significant advancement, aligning the synthesis of isoxazolones with the principles of green chemistry. nih.govmdpi.com

Derivatization from Precursor Isoxazolone Scaffolds

The synthesis of this compound can also be viewed as a derivatization of the parent 3-methylisoxazol-5(2H)-one ring system. The C-4 position of this precursor is particularly amenable to functionalization due to its activated methylene group.

Two primary strategies exist for introducing the butyl group at this position:

Knoevenagel Condensation and Subsequent Reduction: As detailed in section 2.3.2, the most common derivatization method is the Knoevenagel condensation of the 3-methylisoxazol-5(2H)-one precursor with butyraldehyde. nih.gov This reaction yields an unsaturated intermediate, (Z)-4-butylidene-3-methylisoxazol-5(4H)-one, which is then reduced to the final saturated product. This two-step sequence allows for controlled installation of the alkyl group.

Direct C4-Alkylation: A more direct approach involves the alkylation of the 3-methylisoxazol-5(2H)-one precursor with a suitable butylating agent, such as 1-bromobutane (B133212) or butyl iodide. This reaction is typically performed in the presence of a base, which deprotonates the acidic C-4 position to generate a nucleophilic carbanion. This anion then attacks the butyl halide in a standard SN2 reaction to form the C-C bond, yielding the desired this compound. Careful control of reaction conditions is necessary to prevent O-alkylation and dialkylation.

These derivatization techniques provide flexible and reliable pathways to the target molecule and its analogues, starting from a common and readily accessible isoxazolone precursor.

Mechanistic Organic Chemistry of 4 Butyl 3 Methylisoxazol 5 2h One Formation and Transformations

Elucidation of Reaction Pathways in Multicomponent Synthesis

The synthesis of isoxazol-5(4H)-one derivatives, including 4-Butyl-3-methylisoxazol-5(2H)-one, is often achieved through one-pot, multicomponent reactions (MCRs). These reactions offer significant advantages in terms of efficiency and atom economy by combining multiple starting materials in a single synthetic operation. orientjchem.orgscielo.br The most common approach involves the condensation of a β-ketoester (like ethyl acetoacetate), hydroxylamine (B1172632), and an aldehyde. orientjchem.org

Proposed Mechanistic Schemes for Isoxazolone Formation

The formation of the isoxazolone ring from these components is believed to proceed through a series of steps, with the exact pathway potentially influenced by the catalyst and reaction conditions. scielo.brresearchgate.net A generally accepted mechanism begins with the reaction between the β-ketoester and hydroxylamine.

One proposed pathway suggests that the initial step is the formation of an oxime intermediate by the reaction of hydroxylamine hydrochloride with ethyl acetoacetate (B1235776). japsonline.com This is followed by cyclization to form the 3-methylisoxazol-5(4H)-one core. japsonline.com The active methylene (B1212753) group of this intermediate then undergoes a Knoevenagel-type condensation with an aldehyde (in this case, butanal) to yield the final 4-butyl-3-methylisoxazol-5(4H)-one. japsonline.comresearchgate.net The acetic acid generated in situ during the formation of the isoxazolone intermediate can act as a catalyst for the subsequent condensation step. japsonline.com

Another proposed mechanism posits that the reaction between the β-ketoester and hydroxylamine leads directly to the cyclized isoxazolone intermediate, which then reacts with the aldehyde. scielo.br The use of specific catalysts, such as citric acid or ionic liquids, can influence the reaction rate and selectivity. orientjchem.orgscielo.br For instance, studies using a synthetic enzyme (synzyme) as a catalyst have provided evidence for a specific reaction pathway, helping to discard other possibilities through kinetic modeling. nih.gov

Table 1: Key Steps in Proposed Mechanistic Schemes for Isoxazolone Formation

| Step | Description | Reactants | Intermediate/Product | Catalyst Influence |

| 1 | Oxime Formation | Ethyl acetoacetate, Hydroxylamine hydrochloride | Oxime intermediate | Can be acid or base catalyzed. |

| 2 | Cyclization | Oxime intermediate | 3-Methylisoxazol-5(4H)-one | Can be influenced by catalyst choice. |

| 3 | Condensation | 3-Methylisoxazol-5(4H)-one, Butanal | 4-Butyl-3-methylisoxazol-5(4H)-one | In-situ generated acid can catalyze this step. |

Role of Intermediates and Transition States

Chalcones are also recognized as important intermediates in the synthesis of some isoxazole (B147169) derivatives, formed through the aldol (B89426) condensation of an acetophenone (B1666503) with a benzaldehyde. derpharmachemica.com While not directly involved in the primary synthesis of this compound from ethyl acetoacetate, this highlights the versatility of isoxazole synthesis and the role of different intermediate classes.

The transition states in these reactions are influenced by factors such as stereoelectronics and the presence of catalysts. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into the energetics of these transition states and help to rationalize the observed product distributions. nih.gov

Investigation of Cascade and Rearrangement Mechanisms

Once formed, isoxazole derivatives can undergo a variety of cascade and rearrangement reactions, leading to a diverse array of more complex molecular architectures. These transformations often involve the inherent reactivity of the isoxazole ring, particularly the lability of the N-O bond. nih.gov

Nucleophilic Attack and Cyclization Sequences (e.g., 6-exo-trig, 5-endo-dig)

The principles of ring closure, often summarized by Baldwin's rules, are critical in understanding the cyclization reactions of isoxazole derivatives. These rules predict the relative favorability of different cyclization pathways based on the ring size being formed and the geometry of the reacting centers. For instance, 5-exo-trig cyclizations are generally favored, while 5-endo-trig cyclizations are often disfavored. libretexts.org However, exceptions can occur, particularly when dealing with strained or electronically biased systems. libretexts.orgacs.org

In the context of isoxazole chemistry, intramolecular nucleophilic attack can initiate cascade sequences. For example, a nucleophile tethered to the isoxazole ring can attack a suitable electrophilic center, leading to the formation of a new ring. The regioselectivity of these cyclizations (e.g., 5-exo versus 6-endo) can be controlled by the nature of the substituents and the reaction conditions. acs.org Both 6-exo-trig and 5-endo-dig cyclizations are recognized as viable pathways in the synthesis of various heterocyclic systems. ub.eduyoutube.com

Isomerization and Tautomerism Studies (e.g., 5(2H) vs 5(4H) Tautomers)

Isoxazol-5-ones can exist in different tautomeric forms, primarily the 5(2H) and 5(4H) forms. The position of the double bond within the ring and the location of the proton on either a nitrogen or carbon atom define these tautomers. The relative stability of these tautomers is influenced by the substituents on the ring and the solvent polarity. nih.gov

Theoretical studies using DFT have shown that for some isoxazolone derivatives, the C-H tautomer (the 5(4H) form) is the most stable and energetically favored. nih.gov However, the energy differences between the various tautomers can be small, and their interconversion can be facilitated by the medium. nih.gov This tautomeric equilibrium is important as the different tautomers can exhibit distinct reactivity, influencing the course of subsequent reactions.

Oxidative Pathways and Product Diversification

Oxidative reactions provide a powerful tool for the diversification of isoxazole-containing molecules. For instance, the oxidation of a substituent attached to the isoxazole ring can create a new functional group, which can then be used for further synthetic transformations. An example is the NBS-mediated oxidation of a hydroxylaminoalkyl furan (B31954) to an α,β-unsaturated ketone intermediate, which then cyclizes to form an isoxazoline (B3343090). nih.govacs.org

Furthermore, the isoxazole ring itself can be involved in oxidative processes. The weak N-O bond can be cleaved under certain conditions, leading to ring-opening and the formation of new structural motifs. nih.gov In some cases, cascade reactions can be initiated by an oxidative event, leading to complex polycyclic products. nih.gov For example, the Beckmann rearrangement of certain isoxazoline-derived intermediates can lead to the formation of stable aromatic isoxazoles through a fragmentation-rearrangement pathway. mdpi.com

Computational Approaches to Reaction Mechanism Studies

The elucidation of reaction mechanisms for the formation and transformation of this compound has been significantly advanced through the use of computational chemistry. These theoretical methods provide a molecular-level understanding of reaction pathways, transition states, and the factors governing reactivity and selectivity. By modeling the system in silico, researchers can investigate transient species and high-energy intermediates that are often difficult to characterize experimentally. The primary computational tools employed for these studies are Molecular Dynamics (MD) simulations and quantum chemical calculations.

Molecular Dynamics Simulations of Reaction Progress

Molecular dynamics (MD) simulations offer a powerful method to observe the time evolution of a chemical system, providing insights into the dynamic processes of a reaction. While large-scale MD simulations specifically detailing the entire formation reaction of this compound are not extensively documented in publicly available literature, the principles of this technique can be applied to understand the behavior of reactants and intermediates in solution.

MD simulations model the atoms and molecules in the system as classical particles, with their interactions described by a force field. These simulations can track the trajectories of all particles over time, revealing information about conformational changes, solvent effects, and the approach of reactants. For the formation of this compound, MD simulations could be employed to study the conformational preferences of the starting materials, such as the diketene (B1670635) and hydroxylamine precursors, in a given solvent. This can be crucial in understanding how the reactants orient themselves prior to the reaction.

Furthermore, MD simulations can be used to explore the stability of intermediates and the role of solvent molecules in stabilizing or destabilizing certain species. For instance, the simulation could illustrate how solvent molecules arrange around key functional groups, influencing their reactivity. While classical MD does not typically model bond breaking and forming directly, it provides the necessary structural and dynamic context for more detailed quantum mechanical calculations.

Recent advancements have led to the development of reactive force fields and ab initio molecular dynamics (AIMD), which allow for the simulation of chemical reactions. An AIMD study of a related heterocyclic formation could, for example, reveal the step-by-step process of bond formation and proton transfer events in the cyclization to form the isoxazolone ring. These simulations provide a dynamic picture of the reaction, complementing the static view offered by quantum chemical calculations of stationary points on the potential energy surface.

Table 1: Key Parameters in a Hypothetical Molecular Dynamics Simulation for this compound Formation

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| System Composition | Reactants (e.g., diketene precursor, hydroxylamine), solvent molecules (e.g., water, ethanol) | Specific concentrations to mimic reaction conditions |

| Force Field | A set of equations and parameters describing the potential energy of the system | e.g., AMBER, CHARMM, GROMOS |

| Ensemble | Statistical ensemble defining the thermodynamic state of the system | NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | The duration of the simulated physical time | Nanoseconds (ns) to microseconds (µs) |

| Time Step | The interval between successive evaluations of the forces and particle positions | 1-2 femtoseconds (fs) |

Quantum Chemical Calculations of Energetic Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the energetic landscape of a reaction. nih.govresearchgate.netsemanticscholar.org These calculations provide accurate information about the energies of reactants, products, intermediates, and transition states, allowing for the construction of a detailed reaction energy profile.

For the formation of this compound, DFT calculations can be used to investigate various proposed mechanisms. nih.govorganic-chemistry.org For example, a stepwise mechanism involving nucleophilic attack followed by cyclization and dehydration can be compared to a concerted pathway. By calculating the activation energies for each step, the most favorable reaction pathway can be identified. acs.org

A typical DFT study would involve optimizing the geometry of each stationary point on the potential energy surface. Frequency calculations are then performed to characterize these structures as either minima (reactants, intermediates, products) or first-order saddle points (transition states). The calculated energies, often corrected for zero-point vibrational energy and thermal contributions, provide the relative stabilities of the species involved.

In the context of this compound, computational studies on analogous systems have shown that the choice of functional and basis set is crucial for obtaining accurate results. semanticscholar.orgdergipark.org.trdoaj.org Functionals like B3LYP and M06-2X, paired with basis sets such as 6-311+G(d,p), have been shown to provide reliable energetic predictions for similar heterocyclic systems. nih.govresearchgate.net

The insights gained from these calculations are not limited to the reaction mechanism itself. They can also explain the regioselectivity and stereoselectivity of the reaction. For instance, by comparing the activation barriers for the formation of different isomers, the observed product distribution can be rationalized. Furthermore, the electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO), can be calculated to understand its reactivity towards other reagents. dergipark.org.tr

Table 2: Representative Calculated Energetic Data for a Proposed Isoxazolone Formation Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated diketene precursor and hydroxylamine | 0.0 |

| Intermediate 1 | Product of initial nucleophilic attack | -5.2 |

| Transition State 1 | Transition state for the cyclization step | +15.8 |

| Intermediate 2 | Cyclized intermediate before dehydration | -12.1 |

| Transition State 2 | Transition state for the dehydration step | +22.5 |

| Products | This compound and water | -25.0 |

Computational and Theoretical Chemical Studies of 4 Butyl 3 Methylisoxazol 5 2h One

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. chemaxon.com It is particularly effective for predicting the geometric and electronic properties of molecules. Studies on similar isoxazole (B147169) derivatives have successfully employed DFT methods, often using the B3LYP hybrid functional with a 6-31G(d,p) basis set, to gain insights into their structure-activity relationships.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For 4-Butyl-3-methylisoxazol-5(2H)-one, DFT calculations would predict the most stable conformation. The isoxazolone ring is expected to be nearly planar, while the attached butyl group would have its carbon atoms arranged in a staggered conformation to minimize steric hindrance. The electronic structure analysis provides information on the distribution of electrons within the molecule, highlighting key features like bond lengths and angles.

Illustrative Optimized Geometry Parameters for this compound

| Parameter | Predicted Value | Description |

| Bond Lengths | ||

| C=O | ~1.21 Å | Carbonyl double bond length. |

| N-O | ~1.42 Å | Isoxazole ring N-O single bond. |

| C-N | ~1.38 Å | Isoxazole ring C-N bond. |

| C-C (ring) | ~1.45 Å | Carbon-carbon bond within the ring. |

| C-C (butyl) | ~1.54 Å | Standard carbon-carbon single bond in the alkyl chain. |

| Bond Angles | ||

| O=C-C | ~125° | Angle around the carbonyl carbon. |

| C-N-O | ~110° | Angle within the isoxazole ring. |

| C-C-C (butyl) | ~109.5° | Tetrahedral angle in the butyl chain. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily around the electron-rich oxygen and nitrogen atoms of the isoxazole ring, while the LUMO is likely centered on the electron-deficient carbonyl group (C=O).

Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Significance |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Energy difference indicating high kinetic stability and relatively low chemical reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. In the MEP map of this compound, the most negative potential (red) would be concentrated around the carbonyl oxygen atom, indicating the primary site for electrophilic interaction. The area around the hydrogen atoms of the butyl group and the ring would show positive potential (blue).

Computational Descriptors and Structural Analysis

Computational descriptors provide quantitative measures of a molecule's physicochemical properties, which are essential in fields like drug discovery for predicting absorption, distribution, metabolism, and excretion (ADME) profiles.

Topological Polar Surface Area (TPSA)

Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a key predictor of a drug's ability to permeate cell membranes. Molecules with a TPSA of less than 140 Ų are generally considered to have good intestinal absorption. For crossing the blood-brain barrier, a TPSA of less than 90 Ų is often required.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a molecule's lipophilicity, or its preference for a lipid-like environment versus an aqueous one. It is defined as the logarithm of the ratio of the concentration of a solute in a water-immiscible solvent (like octanol) to its concentration in water. LogP is a critical factor in determining how a drug is distributed and absorbed in the body.

Predicted Physicochemical Descriptors

| Descriptor | Predicted Value | Interpretation |

| TPSA | 45.9 Ų | This value is well below the 90 Ų and 140 Ų thresholds, suggesting excellent potential for both intestinal absorption and blood-brain barrier penetration. |

| LogP | 1.85 | This positive value indicates that the compound is more soluble in lipids than in water, suggesting good membrane permeability. |

Hydrogen Bond Acceptor/Donor Counts

Hydrogen bonding plays a crucial role in the physical and chemical properties of a molecule, influencing its solubility, boiling point, and interactions with biological targets. A hydrogen bond donor is a molecule containing a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen), while a hydrogen bond acceptor has an electronegative atom with a lone pair of electrons. youtube.comyoutube.com

For this compound, we can determine the hydrogen bond acceptor and donor counts by examining its chemical structure. The molecule possesses a nitrogen atom in the isoxazolone ring that is bonded to a hydrogen, making it a potential hydrogen bond donor. Additionally, the carbonyl oxygen and the ring nitrogen both have lone pairs of electrons and can act as hydrogen bond acceptors.

Table 1: Hydrogen Bond Properties of this compound

| Property | Count |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 1 |

Rotatable Bond Analysis

The number of rotatable bonds in a molecule is a key factor in determining its conformational flexibility. This property is particularly important in drug design and materials science, as it influences how a molecule can adapt its shape to fit into a binding site or pack in a crystal lattice. A rotatable bond is generally defined as any single bond, not in a ring, that connects two non-hydrogen atoms.

In the structure of this compound, the butyl group introduces several single bonds that can rotate freely. Specifically, there are three rotatable bonds within the butyl chain. This flexibility allows the butyl group to adopt various spatial arrangements. For comparison, a related but more complex molecule, 4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, has been reported to have 3 rotatable bonds. researchgate.net

Table 2: Rotatable Bond Count for this compound

| Property | Count |

| Rotatable Bond Count | 3 |

Thermodynamic and Kinetic Parameter Predictions

Enthalpy, Entropy, and Gibbs Free Energy Calculations

Activation Energy Barriers for Transformations

Isoxazol-5(2H)-ones can undergo tautomerization, a chemical reaction that involves the migration of a proton. Computational studies on the parent 5-hydroxyisoxazole have shown that the keto tautomer is generally the most stable form in the gas phase. researchgate.net The activation energy barrier for the transformation between different tautomeric forms is a critical parameter that determines the kinetics of this process. Theoretical calculations have indicated that the presence of water molecules can significantly lower the activation barrier for proton transfer through a concerted mechanism. researchgate.net Furthermore, the isoxazolone ring itself can undergo ring-enlargement reactions, and computational studies can elucidate the mechanistic pathways and associated activation energies for such transformations. rsc.org

Nonlinear Optical (NLO) Properties Theoretical Studies

Hyperpolarizability Calculations

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Theoretical calculations, particularly using DFT, have become a standard tool for predicting the NLO properties of new materials. worldscientific.comnih.gov

Studies on various isoxazole derivatives have shown that they can exhibit substantial NLO responses. worldscientific.com For instance, the calculated first hyperpolarizability values for some isoxazole derivatives have been found to be significantly larger than that of urea, a commonly used reference material for NLO properties. worldscientific.com This suggests that the isoxazole scaffold, with its inherent asymmetry and potential for intramolecular charge transfer, is a promising core for the design of new NLO materials. Theoretical investigations into this compound would likely involve DFT calculations to optimize its geometry and then compute its hyperpolarizability tensor components to evaluate its potential as an NLO material.

Design Principles for Isoxazolone-Based NLO Materials

The core strategy for designing efficient organic NLO materials revolves around creating molecules with significant second-order hyperpolarizability (β). This is typically achieved by connecting an electron-donating group (D) and an electron-accepting group (A) through a π-conjugated bridge, leading to a D-π-A architecture. nih.gov This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response. nih.gov

The isoxazolone ring is considered a strong electron acceptor, making it a valuable component in the design of NLO chromophores. researchgate.net Its electron-withdrawing nature is fundamental to establishing the "A" part of the D-π-A system. When combined with a suitable electron donor and a π-bridge, isoxazolone-based compounds can exhibit large first-order hyperpolarizabilities, which are crucial for achieving high macroscopic second harmonic generation (SHG) intensities. researchgate.net

Key design principles for optimizing the NLO properties of isoxazolone-based materials include:

Enhancement of Intramolecular Charge Transfer: The choice of both the electron donor and the π-conjugated bridge is critical. Stronger donors and more efficient π-systems enhance ICT, leading to larger hyperpolarizability values. nih.gov

Molecular Geometry and Crystal Packing: For a material to exhibit macroscopic NLO effects, the chromophores must crystallize in a non-centrosymmetric space group. Computational studies can help predict the molecular geometry and intermolecular interactions that favor such packing. researchgate.net Fine-tuning the molecular structure, for instance by introducing specific functional groups, can control secondary bonding and prevent the formation of centrosymmetric polymorphs. researchgate.net

Steric Effects: The introduction of steric groups can be a rational design strategy to influence crystal packing and enhance optical nonlinearity.

Group Substitution: The substitution of different functional groups on the molecular framework is a feasible strategy to modify the electronic properties and optimize the NLO response. For example, the introduction of methoxy (B1213986) (-OCH3) groups, which are strong electron-donating groups, has been shown to lead to a significant increase in the SHG response of isoxazolone-based crystals. researchgate.net

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are extensively used to model these properties. nih.gov These methods allow for the calculation of various parameters that are indicative of NLO activity, including:

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of ICT efficiency. A smaller energy gap generally corresponds to a more facile charge transfer and potentially a larger NLO response. nih.gov

Hyperpolarizability (β): This is a direct measure of the second-order NLO response of a molecule. DFT calculations can provide theoretical values of β, allowing for the screening of candidate molecules before their synthesis. nih.gov

Dipole Moment (μ): Changes in the dipole moment between the ground and excited states are also related to the NLO properties.

In the context of this compound, a computational study would likely involve an analysis of its HOMO-LUMO gap and its calculated hyperpolarizability. The butyl group at the 4-position and the methyl group at the 3-position would influence the electronic distribution and steric properties of the molecule, which in turn would affect its potential NLO characteristics. However, without specific theoretical studies on this compound, its NLO properties remain a subject for future investigation.

Table of Computationally Investigated Isoxazolone Derivatives and their NLO Properties

| Compound Name | Computational Method | Key Findings | Reference |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | DFT/TD-DFT | First hyperpolarizability value is about 19 times larger than that of urea, indicating potential for NLO applications. nih.gov | nih.gov |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | DFT/TD-DFT | First hyperpolarizability value is about 21 times larger than that of urea, suggesting it as a potential candidate for NLO materials. nih.gov | nih.gov |

| 3-(4-methoxy)-phenyl-5-isoxazolone-based MPMOI | N/A (Experimental) | Exhibits a second harmonic generation (SHG) response about 3.7 times larger than that of KDP. researchgate.net | researchgate.net |

| Isoxazolone-based MPFI and MPMI crystals | N/A (Experimental) | Retained a large second harmonic generation response equivalent to that of the benchmark OH1 crystal. researchgate.net | researchgate.net |

Derivatization Strategies for Enhancing Molecular Functionality of the Isoxazolone Core

Regioselective Functionalization Techniques

Regioselectivity refers to the control of the position at which a chemical reaction occurs. In the context of the isoxazolone ring, regioselective functionalization is crucial for synthesizing specific isomers with desired properties, as different substitution patterns can lead to vastly different biological activities. rsc.org One of the most common methods for synthesizing the isoxazole (B147169) core itself is the [3+2] cycloaddition reaction, where controlling the regioselectivity is a key challenge. nih.govnih.gov

Methodologies have been developed to control the regiochemical outcome of isoxazole synthesis, which can be adapted for functionalizing the pre-existing 4-Butyl-3-methylisoxazol-5(2H)-one core. rsc.org For example, the reaction of β-dicarbonyl compounds with hydroxylamine (B1172632) can yield different isoxazole regioisomers depending on the reaction conditions, such as the solvent, the presence of a Lewis acid, or pH. rsc.orgnih.gov By carefully selecting these conditions, chemists can direct the addition of new substituents to specific positions on the heterocyclic ring, assuming the ring is opened and reformed, or direct reactions at the existing substituents. For instance, controlling the reaction conditions for the cycloaddition of nitrile oxides to alkynes is a well-established method for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Table 2: Influence of Reaction Conditions on Regioselectivity in Isoxazole Synthesis

| Precursors | Catalyst/Solvent | Predominant Regioisomer | Reference |

| β-enamino diketone + Hydroxylamine | Ethanol, reflux | 4,5-disubstituted isoxazole | rsc.org |

| β-enamino diketone + Hydroxylamine | MeCN, BF₃, Pyridine (B92270) | 3,4,5-trisubstituted isoxazole | rsc.org |

| Terminal Alkyne + Nitrile Oxide | Copper(I) catalyst | 3,5-disubstituted isoxazole | nih.gov |

| Chalcone + Hydroxylamine HCl | Sodium Acetate, Ethanol | 3,5-disubstituted isoxazole | mdpi.com |

This table summarizes findings on the regioselective synthesis of the isoxazole ring, a principle vital for targeted functionalization.

Strategies for Diversity-Oriented Synthesis based on the Isoxazolone Moiety

Diversity-Oriented Synthesis (DOS) is an approach used to create libraries of structurally complex and diverse small molecules in an efficient manner. rsc.org The isoxazolone moiety serves as an excellent starting scaffold for DOS due to its inherent reactivity and the possibility of participating in various multicomponent reactions (MCRs). frontiersin.org MCRs are one-pot reactions in which three or more starting materials react to form a single product that incorporates portions of all the initial reactants. mdpi.com

The isoxazolone core can be a key building block in MCRs to rapidly generate molecular diversity. For example, 5-amino-3-methylisoxazole (B44965) can react with aldehydes and various 1,3-dicarbonyl compounds under different conditions to produce a range of fused heterocyclic systems, such as isoxazolo[5,4-b]pyridines. frontiersin.org By systematically varying each of the components in the MCR, a large library of related but structurally distinct molecules can be synthesized. This strategy is highly valuable in drug discovery for exploring a broad chemical space to identify new lead compounds. mdpi.com

Table 3: Hypothetical Diversity-Oriented Synthesis Scheme

| Component A (Isoxazolone) | Component B (Aldehyde) | Component C (Active Methylene) | Resulting Scaffold |

| 5-Amino-3-methylisoxazole | Benzaldehyde | Ethyl Acetoacetate (B1235776) | Isoxazolo[5,4-b]pyridine derivative |

| 5-Amino-3-methylisoxazole | 4-Chlorobenzaldehyde | Malononitrile | Fused Dihydropyridine derivative |

| 5-Amino-3-methylisoxazole | Furan-2-carbaldehyde | Barbituric Acid | Spiroheterocyclic compound frontiersin.org |

This table illustrates how varying the components in a multicomponent reaction involving an isoxazolone scaffold can lead to diverse molecular architectures.

Applications of Derivatization in Advanced Analytical Methodologies

Chemical derivatization plays a critical role in modern analytical techniques, particularly in chromatography and mass spectrometry (MS). nih.gov For a compound like this compound, derivatization can be essential for improving its analytical characteristics, such as volatility, thermal stability, and ionization efficiency. youtube.com

In Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often required for polar compounds containing functional groups like -OH, -NH, or -SH. youtube.com These groups can be converted into less polar and more volatile derivatives, which improves peak shape and thermal stability during analysis. A common technique is silylation, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. youtube.com This would make the isoxazolone more suitable for GC-MS analysis.

In Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to enhance separation on reverse-phase columns or to improve detection sensitivity. usda.govnih.gov By attaching a permanently charged group or a group that is easily ionizable, the efficiency of electrospray ionization (ESI) can be significantly increased, leading to lower limits of detection. For example, the unstable isoxazole ring in the herbicide isoxaflutole (B1672639) readily opens to form a diketonitrile metabolite, which complicates analysis. Distinguishing the parent compound from its metabolites often requires specific LC-MS methods. usda.gov Derivatization provides a means to stabilize such compounds or to tag them for more sensitive and specific detection. nih.gov

Table 4: Derivatization Agents for Enhanced Mass Spectrometry Analysis

| Analytical Technique | Derivatization Agent | Target Functional Group | Purpose |

| GC-MS | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -NH₂, -COOH | Increase volatility and thermal stability youtube.com |

| GC-MS | Alkyl Chloroformates | Amines, Phenols | Create volatile esters/carbamates |

| LC-MS/MS | Dansyl Chloride | Primary/Secondary Amines, Phenols | Introduce a fluorescent tag for detection and improve ionization |

| LC-MS/MS | Girard's Reagent T | Ketones, Aldehydes | Introduce a permanent positive charge for enhanced ESI-MS signal |

This table provides examples of common derivatization agents and their applications in improving the analysis of functionalized molecules via mass spectrometry.

Applications in Advanced Materials Science and Chemical Building Blocks

Utilization of Isoxazolone Derivatives in Nonlinear Optical Materials

Isoxazolone derivatives are recognized for their potential in the development of nonlinear optical (NLO) materials. mdpi.com These materials are crucial for a variety of applications in photonics and optoelectronics, including optical data storage, optical computing, and optical switching. nih.govmdpi.com The NLO properties of organic molecules often arise from a molecular structure that connects electron donor (D) and acceptor (A) groups through a π-conjugated bridge, leading to high molecular hyperpolarizabilities. nih.gov

The arylideneisoxazol-5(4H)-one framework is a key component in some NLO materials. mdpi.com The inherent charge-transfer characteristics within isoxazole (B147169) derivatives contribute to their NLO response. nih.gov Theoretical studies using density functional theory (DFT) have been employed to investigate the geometric, charge transport, and optoelectronic properties of isoxazole derivatives, confirming the presence of intramolecular charge transfer from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs), a key factor for NLO activity. nih.gov

Research has shown that specific isoxazole derivatives exhibit significant NLO properties. For instance, a study on 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol highlighted their potential as good hole transport contenders due to their favorable reorganization energies and transfer integrals. nih.gov Another study demonstrated that an oxadiazole derivative containing bromine acted as an optical limiter at 532 nm, suggesting potential applications in optoelectronic devices. mdpi.com

Table 1: Investigated Isoxazolone Derivatives for NLO Applications

| Compound/Derivative Class | Investigated Properties | Key Findings |

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | Geometric, charge transport, optoelectronic, and nonlinear optical properties | Good hole transport contender. nih.gov |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | Geometric, charge transport, optoelectronic, and nonlinear optical properties | Good hole transport contender. nih.gov |

| Arylideneisoxazol-5(4H)-ones | General NLO properties | Presence in various nonlinear optical materials. mdpi.com |

| Bromine-containing oxadiazole derivative | Optical limiting | Behaves as an optical limiter at 532 nm. mdpi.com |

Role as Versatile Synthetic Building Blocks

Isoxazol-5(4H)-ones are valuable and versatile intermediates in organic synthesis due to the multiple reaction sites within their structure. mdpi.com They serve as precursors for a wide range of other heterocyclic compounds and are instrumental in the construction of complex molecular architectures. mdpi.comresearchgate.net The isoxazole ring can be considered a latent form of various functional groups, such as enaminones, 1,3-dicarbonyl compounds, and γ-amino alcohols, which can be unmasked under specific reaction conditions. researchgate.net

The isoxazolone ring system is readily transformed into other important heterocyclic structures, demonstrating its utility as a synthetic precursor.

Pyrroles: Isoxazol-5(2H)-ones can be converted to pyrroles. One method involves the Michael addition of isoxazol-5(2H)-ones to propiolate esters to form N-alkenylisoxazolones. Subsequent flash vacuum pyrolysis or photolysis of these intermediates leads to the loss of carbon dioxide and the formation of pyrroles in moderate yields. researchgate.net Furthermore, 4-alkenyl-substituted isoxazol-5-ones can undergo a ruthenium-catalyzed transformation to yield 1H-pyrrole derivatives. researchgate.net Arylideneisoxazol-5-ones also serve as building blocks for the synthesis of pyrrole-2-carboxylic acids. doi.org

Oxazoles: The synthesis of 2-aminoalkyloxazole-5-carboxylates can be achieved from isoxazol-5(2H)-ones. The process involves the N-acylation of ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates with N-protected amino acids, followed by photolysis of the resulting N-acylated products in acetone. researchgate.netbeilstein-journals.org This transformation provides a pathway to highly functionalized oxazole (B20620) derivatives.

Oxazines: Isoxazol-5(2H)-ones can be rearranged to form 1,3-oxazin-6-ones. mdpi.com This transformation underscores the versatility of the isoxazolone scaffold in accessing different six-membered heterocyclic systems. nih.gov The reaction of allyl bromide derivatives with N-substituted hydroxylamine (B1172632) hydrochlorides can also lead to the formation of mdpi.comresearchgate.netoxazin-6-ones. researchgate.net

The isoxazole moiety is a key structural component in numerous natural products and serves as a valuable building block in their total synthesis. nih.govmdpi.comnih.gov The ability to modify natural products by incorporating an isoxazole or isoxazoline (B3343090) skeleton can lead to derivatives with enhanced or altered biological activities. mdpi.com

For example, isoxazole derivatives of natural products like maslinic acid and oleanolic acid have been synthesized and evaluated for their anti-cancer properties. mdpi.com Similarly, isoxazole derivatives of andrographolide (B1667393) have shown significant cytotoxicity against various cancer cell lines. mdpi.com The synthesis of a natural quinone compound containing an isoxazole ring, related to vegfrecine, has also been reported, demonstrating inhibitory activity against VEGFR-1 tyrosine kinase. mdpi.comresearchgate.net

The isoxazole ring's stability and the possibility of its conversion into other functional groups make it a strategic element in the design and synthesis of complex molecules with potential therapeutic applications. nih.gov

Integration into Novel Chemical Systems and Devices

The unique properties of isoxazolone derivatives have led to their exploration in various novel chemical systems and devices beyond NLO materials.

Organic Light-Emitting Diodes (OLEDs): While the direct use of 4-butyl-3-methylisoxazol-5(2H)-one in OLEDs is not specified, related heterocyclic structures like imidazole (B134444) and carbazole (B46965) derivatives are extensively studied as materials for OLEDs. mdpi.com These materials can function as fluorescent emitters or hosts for phosphorescent emitters. mdpi.com The development of efficient and stable blue-emitting materials is a key area of research, and the principles of molecular design used for these heterocycles could potentially be applied to isoxazolone derivatives. nih.gov

Chemosensors: Pyrrole-isoxazole derivatives have been investigated as fluorescent chemosensors for the detection of anions, particularly fluoride. The sensing mechanism often involves processes like photoinduced electron transfer (PET), excited-state proton transfer (ESPT), or intramolecular charge transfer (ICT). Theoretical studies have been used to understand the host-guest interactions and to rationally design new fluorescent and chromogenic chemosensors based on the pyrrole-isoxazole scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 4-alkyl-3-methylisoxazol-5(4H)-one derivatives, and how can they be adapted for 4-butyl-3-methylisoxazol-5(2H)-one?

- Methodology : A one-pot synthesis is commonly employed, involving hydroxylamine hydrochloride, sodium acetate, and ethyl acetoacetate to form the isoxazolone core via oximation and cyclization. Subsequent condensation with aldehydes (e.g., 4-butyl-substituted aldehydes) under reflux yields the target compound. Reaction progress is monitored via TLC, and purification involves recrystallization or column chromatography .

- Key Considerations : Adjust stoichiometry and reaction time for steric effects of the 4-butyl group. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals: (i) methyl group at δ ~2.1 ppm (singlet), (ii) isoxazolone ring protons (δ 5.5–6.5 ppm), and (iii) butyl chain protons (δ 0.9–1.7 ppm) .

- IR : Confirm carbonyl stretching (~1700 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What analytical methods are effective for detecting impurities or byproducts in synthesized this compound?

- Methodology : Use HPLC with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times with synthetic intermediates (e.g., unreacted aldehyde or oxime). For trace metal analysis, employ ICP-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) be resolved during structural analysis of this compound?

- Methodology : Refine X-ray diffraction data using software like SHELXL. Check for twinning or disorder in the crystal lattice. Compare experimental bond lengths/angles with DFT-optimized geometries to identify systematic errors .

- Case Study : In 4-(2-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, discrepancies in C=O bond lengths were resolved by re-examining hydrogen bonding interactions .

Q. How to design experiments to evaluate the biological activity of this compound, particularly enzyme inhibition?

- Methodology :

- In vitro assays : Test inhibition of proteases (e.g., NS2B/NS3) using fluorogenic substrates. Calculate IC₅₀ values via dose-response curves .

- Molecular docking : Use AutoDock Vina to predict binding modes to active sites. Validate with site-directed mutagenesis .

- Example : Compound 7n (a related isoxazolone) showed IC₅₀ = 3.75 µM against dengue virus protease via competitive inhibition .

Q. What strategies optimize the synthesis of this compound for high yield and scalability?

- Methodology :

- Catalysis : Screen Lewis acids (e.g., ZnCl₂) to accelerate condensation.

- Solvent optimization : Replace ethanol with DMF to enhance solubility of bulky aldehydes.

- Process control : Use inline FTIR to monitor reaction kinetics and adjust parameters in real time .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodology : Perform DFT calculations (B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO). Identify reactive sites:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。